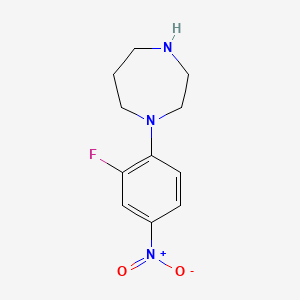

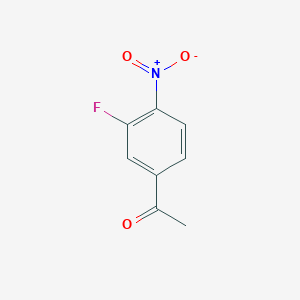

1-(2-Fluoro-4-nitrophenyl)homopiperazine

Descripción general

Descripción

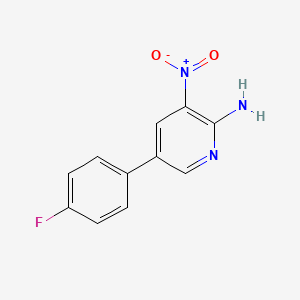

Synthesis Analysis

The synthesis of compounds related to 1-(2-Fluoro-4-nitrophenyl)homopiperazine involves various chemical pathways. For instance, the synthesis of 2-(4'-[(18)F]fluorophenyl)-1,3-benzothiazole, a fluorine-18 labeled derivative with affinity for amyloid beta, was achieved through a one-step synthesis pathway. This process included a direct aromatic nucleophilic substitution of the nitro-precursor using [(18)F]fluoride by heating . Similarly, the electrochemical fluorination (ECF) of substituted homopiperazines was studied, which resulted in the formation of perfluoro(homopiperazines) with mono- and di-(fluorocarbonyldifluoromethyl) groups at the 1- and/or 4-position, albeit in low yields . Additionally, a new series of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles was synthesized using microwave heating, which involved the reduction of 5-fluoro-2-nitro-4-(4-phenylpiperazin-1-yl)aniline .

Molecular Structure Analysis

The molecular structure of compounds derived from homopiperazine can be complex and is often elucidated using various spectroscopic techniques. For example, the new series of benzimidazoles synthesized from homopiperazine derivatives were identified by 1H NMR, 13C NMR, mass spectroscopy, and elemental analysis . In the case of supramolecular assemblies formed between homopiperazine and organic acids, single-crystal X-ray diffraction studies revealed the presence of N–H⋯O hydrogen bonds, with solvent molecules playing a crucial role in the construction of the compounds .

Chemical Reactions Analysis

The chemical reactions involving homopiperazine derivatives can lead to the formation of various functional groups and molecular structures. The electrochemical fluorination of homopiperazines resulted in the formation of perfluoro(homopiperazines) and linear perfluoroacid fluorides due to C–C bond scission at the 2- and 3-positions of the ring . The synthesis of the fluorine-18 labeled benzothiazole involved a nucleophilic substitution reaction, which is a common reaction in the synthesis of aromatic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of homopiperazine derivatives are influenced by their molecular structure and the presence of various functional groups. The fluorine-18 labeled benzothiazole showed high affinity for amyloid in vitro and high brain uptake in biodistribution studies, indicating its potential as a tracer for amyloid deposits in Alzheimer's disease . The supramolecular assemblies of homopiperazine with organic acids displayed 3D network structures due to various hydrogen bond interactions, which could affect their solubility and stability .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Studies

Synthesis of Schiff-base Complexes : The compound is utilized in the synthesis of copper (II) and cobalt (III) macroacyclic Schiff-base complexes. This synthesis involves the reaction of 1-Fluoro-2-nitrobenzene with homopiperazine, leading to new polyamines which are then used to create Schiff-base ligands. These complexes have been characterized and studied for their antioxidant activity (Keypour et al., 2020).

Creation of Benzimidazoles : In another study, derivatives of benzimidazoles were synthesized from a reaction involving 4-fluoro-5-(4-phenylpiperazin-1-yl)benzene-1,2-diamine, a compound related to 1-(2-Fluoro-4-nitrophenyl)homopiperazine. These compounds were prepared using microwave irradiation and have been characterized using various spectroscopic methods (Menteşe et al., 2015).

N,S- and S,S-Substituted Dienes Synthesis : This compound has been used in the synthesis of novel N,S-substituted dienes. The process involved reactions with piperazine derivatives, resulting in new morpholine and homopiperazine derivatives (Ibiş & Aydinli, 2007).

Pharmacological and Biological Research

Antimicrobial Activity Studies : A study focused on the synthesis of eperezolid-like molecules, which involved the conversion of related compounds to Schiff bases and thiourea derivatives. These compounds demonstrated significant anti-Mycobacterium smegmatis activity, highlighting their potential in antimicrobial applications (Yolal et al., 2012).

Phosphodiesterase Activities in Nickel Complexes : Another research explored the synthesis of alkoxide-bridged asymmetric dinuclear nickel(II) complexes, involving derivatives of homopiperazine. The study delved into their phosphodiesterase activity, contributing to the understanding of these complexes in biological systems (Wu & Wang, 2014).

Antimicrobial Activity of Fluoroquinolone Derivatives : In a study on fluoroquinolone derivatives, 1-(2-fluoro-4-nitrophenyl)quinolones were found to exhibit antimycobacterial activity, suggesting the importance of the fluoro substituent at specific positions for anti-TB properties (Zhao et al., 2005).

Material Science and Nanostructures

Formation of Borazines : The study of borazine formation, crucial in chemical vapor deposition processes for nanostructures, involved the examination of reactive intermediates in the system containing related fluoroaniline compounds. This research provides insights into the mechanism of borazine formation, important in the field of material science (Hahn et al., 2018).

Organically Templated Uranium Fluorides : Research on organically templated U(IV) fluorides utilized homopiperazine in their synthesis. These compounds were characterized and studied for their magnetic properties, contributing to advancements in inorganic chemistry and material science (Almond et al., 2000).

Safety And Hazards

Propiedades

IUPAC Name |

1-(2-fluoro-4-nitrophenyl)-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN3O2/c12-10-8-9(15(16)17)2-3-11(10)14-6-1-4-13-5-7-14/h2-3,8,13H,1,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSBZGVNKLRQEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

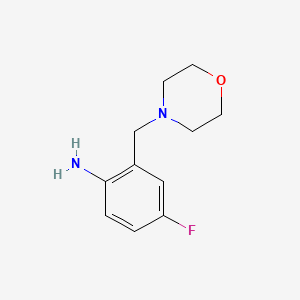

Canonical SMILES |

C1CNCCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluoro-4-nitrophenyl)homopiperazine | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B1321941.png)